molecular formula C10H13ClN4O B8433368 2-chloro-8-isopropyl-5-methyl-7,8-dihydro-5H-pteridin-6-one

2-chloro-8-isopropyl-5-methyl-7,8-dihydro-5H-pteridin-6-one

Cat. No.: B8433368
M. Wt: 240.69 g/mol
InChI Key: PJBZJZQSXUMBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-8-isopropyl-5-methyl-7,8-dihydro-5H-pteridin-6-one is a useful research compound. Its molecular formula is C10H13ClN4O and its molecular weight is 240.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13ClN4O

Molecular Weight

240.69 g/mol

IUPAC Name

2-chloro-5-methyl-8-propan-2-yl-7H-pteridin-6-one

InChI

InChI=1S/C10H13ClN4O/c1-6(2)15-5-8(16)14(3)7-4-12-10(11)13-9(7)15/h4,6H,5H2,1-3H3

InChI Key

PJBZJZQSXUMBQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(=O)N(C2=CN=C(N=C21)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-8-isopropyl-7,8-dihydro-5H-pteridin-6-one (28 g; 0.118 mol) in Dimethylacetamide (100 ml) was cooled to −5° C. and iodomethane (8.839 ml; 0.141 mmol)) was quickly added. Then, NaH (7.1 g; 0.177 mmol) was added in portions. After 1 h the reaction mixture was allowed to reach room temperature and was maintained at that temperature until complete conversion of the starting material into the desired product. The reaction mixture was diluted with water and ice and the precipitate formed was filtered and dried in vacuo. 20 g (0.083 mol; 70% yield) of a white powder were obtained.
Name
2-Chloro-8-isopropyl-7,8-dihydro-5H-pteridin-6-one
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.839 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.1 g
Type
reactant
Reaction Step Three
Yield
70%

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